2-Allyl-4-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

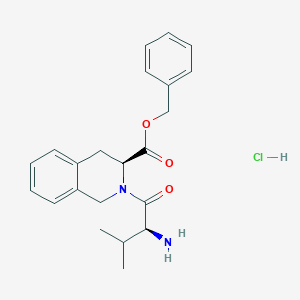

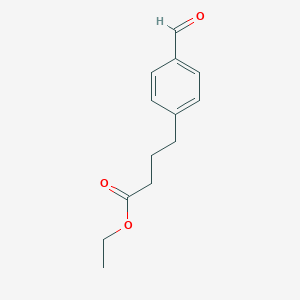

2-Allyl-4-nitrobenzoic acid, also known as ANB, is a versatile organic compound that has been widely used in scientific research. It belongs to the family of nitrobenzoic acids and is characterized by the presence of a nitro group (-NO2) and an allyl group (-CH2CH=CH2) in its molecular structure. ANB has been extensively studied for its unique properties, such as its ability to act as a photochromic material, as well as its potential applications in the fields of drug discovery, material science, and molecular electronics.

Mechanism of Action

The mechanism of action of 2-Allyl-4-nitrobenzoic acid involves its ability to interact with target molecules through hydrogen bonding and other non-covalent interactions. 2-Allyl-4-nitrobenzoic acid has been shown to bind to the active site of enzymes, thereby inhibiting their activity. It has also been found to interact with DNA and RNA, leading to changes in their structure and function.

Biochemical and Physiological Effects:

2-Allyl-4-nitrobenzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity makes 2-Allyl-4-nitrobenzoic acid a potential candidate for the treatment of Alzheimer's disease.

2-Allyl-4-nitrobenzoic acid has also been found to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. In addition, 2-Allyl-4-nitrobenzoic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

2-Allyl-4-nitrobenzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. 2-Allyl-4-nitrobenzoic acid is also highly soluble in organic solvents, which makes it easy to handle and manipulate in the lab.

However, there are also some limitations to the use of 2-Allyl-4-nitrobenzoic acid in lab experiments. It can be difficult to obtain high yields of 2-Allyl-4-nitrobenzoic acid using certain synthesis methods, and it can be expensive to purchase commercially. In addition, 2-Allyl-4-nitrobenzoic acid can be toxic in high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-Allyl-4-nitrobenzoic acid. One potential area of study is the development of 2-Allyl-4-nitrobenzoic acid-based materials for use in optoelectronics and other applications. 2-Allyl-4-nitrobenzoic acid's photochromic properties make it a promising candidate for the development of optical switches and sensors.

Another area of research is the development of 2-Allyl-4-nitrobenzoic acid-based drugs for the treatment of Alzheimer's disease and other neurological disorders. 2-Allyl-4-nitrobenzoic acid's ability to inhibit the activity of acetylcholinesterase makes it a potential candidate for the development of new drugs that target this enzyme.

Finally, there is potential for the development of 2-Allyl-4-nitrobenzoic acid-based antimicrobial agents. 2-Allyl-4-nitrobenzoic acid's antibacterial and antifungal properties make it a promising candidate for the development of new drugs to combat drug-resistant infections.

Synthesis Methods

2-Allyl-4-nitrobenzoic acid can be synthesized through various methods, including the reaction of 4-nitrobenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under mild conditions and yields high purity 2-Allyl-4-nitrobenzoic acid. Other methods involve the use of palladium-catalyzed allylation of 4-nitrobenzoic acid, or the reaction of 4-nitrobenzyl chloride with allyl magnesium bromide.

Scientific Research Applications

2-Allyl-4-nitrobenzoic acid has been widely utilized in scientific research due to its unique properties. It is commonly used as a photochromic material, which means that it can undergo reversible changes in its optical properties upon exposure to light. This property has been exploited in the development of optical switches, sensors, and other devices.

2-Allyl-4-nitrobenzoic acid has also been studied for its potential use in drug discovery. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. 2-Allyl-4-nitrobenzoic acid has also been found to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.

properties

CAS RN |

193806-53-0 |

|---|---|

Product Name |

2-Allyl-4-nitrobenzoic acid |

Molecular Formula |

C10H9NO4 |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

4-nitro-2-prop-2-enylbenzoic acid |

InChI |

InChI=1S/C10H9NO4/c1-2-3-7-6-8(11(14)15)4-5-9(7)10(12)13/h2,4-6H,1,3H2,(H,12,13) |

InChI Key |

RGVJIVBMBXDHMD-UHFFFAOYSA-N |

SMILES |

C=CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |

synonyms |

Benzoic acid, 4-nitro-2-(2-propenyl)- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)

![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)

![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)

![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)